4-Hydroperoxy-4-methylpent-2-yn-1-ol

Description

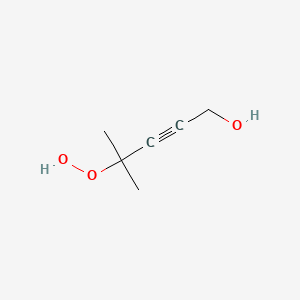

4-Hydroperoxy-4-methylpent-2-yn-1-ol is a hydroperoxide-containing alkyne alcohol characterized by a methyl group at the 4th position, a triple bond (C≡C) at the 2nd position, and a hydroperoxy (-OOH) group at the 4th carbon.

Properties

CAS No. |

113689-76-2 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

4-hydroperoxy-4-methylpent-2-yn-1-ol |

InChI |

InChI=1S/C6H10O3/c1-6(2,9-8)4-3-5-7/h7-8H,5H2,1-2H3 |

InChI Key |

UXQONWYGVIPSCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CCO)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroperoxy-4-methylpent-2-yn-1-ol typically involves the oxidation of 4-methylpent-2-yn-1-ol. One common method is the photo-oxidation process, where singlet oxygen ((^1O_2)) is used to oxidize the precursor compound . The reaction conditions often include the use of a solvent such as dichloromethane and a photosensitizer to generate singlet oxygen.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for efficient and controlled oxidation processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroperoxy-4-methylpent-2-yn-1-ol can undergo various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized products.

Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group (-OH).

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Singlet oxygen ((^1O_2)), hydrogen peroxide (H(_2O_2)), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of more complex peroxides.

Reduction: Conversion to 4-methylpent-2-yn-1-ol.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Hydroperoxy-4-methylpent-2-yn-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.

Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.

Medicine: Investigated for its potential therapeutic applications due to its oxidative properties.

Mechanism of Action

The mechanism of action of 4-Hydroperoxy-4-methylpent-2-yn-1-ol primarily involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with other molecules can result in the formation of radicals and other reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Hydroperoxy-4-methylpent-2-yn-1-ol , enabling comparative analysis of their chemical and physical properties.

4-Methylpent-4-en-1-ol

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Features :

- Contains a terminal alkene (C=C) at position 4 and a primary alcohol (-OH) at position 1.

- Lacks the hydroperoxy group and triple bond present in the target compound.

- Reactivity : The alkene moiety enables electrophilic additions (e.g., hydration or halogenation), while the alcohol group participates in esterification or oxidation reactions.

- Stability : More stable than hydroperoxides due to the absence of the reactive -OOH group .

(E)-2-Penten-4-yn-1-ol

- Molecular Formula : C₅H₆O

- Molecular Weight : 82.10 g/mol

- Key Features :

- Features a conjugated triple bond (C≡C) at position 4 and a hydroxyl group at position 1.

- Lacks the methyl and hydroperoxy substituents at position 4.

- Reactivity : The triple bond allows for cycloaddition reactions (e.g., Huisgen click chemistry), while the alcohol group can undergo nucleophilic substitutions .

3-Methylpent-2-en-4-yn-1-ol

- Molecular Formula : C₆H₈O

- Molecular Weight : 96.13 g/mol (estimated)

- Key Features :

- Contains both a double bond (C=C) at position 2 and a triple bond (C≡C) at position 4, with a methyl group at position 3.

- The hydroxyl group at position 1 contrasts with the hydroperoxy group in the target compound.

- Safety : Classified under GHS guidelines as hazardous, requiring precautions for storage and handling due to its unsaturated structure .

1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene

- Molecular Formula : C₁₂H₁₂O₂

- Molecular Weight : 188.22 g/mol

- Key Features :

- Aromatic derivative with a propargyl ether moiety.

- Differs significantly in backbone structure and substituents but shares the propargyl (C≡C) functionality.

Comparative Data Table

Key Findings and Implications

Functional Group Impact : The hydroperoxy group in the target compound likely reduces stability compared to alcohol analogs, necessitating低温 storage and inert atmospheres during handling .

Reactivity : The triple bond enables unique reactivity (e.g., cycloadditions), while the methyl group may sterically hinder certain reactions compared to simpler alkynes .

Synthesis Insights: Methods for propargyl alcohol derivatives (e.g., acid-catalyzed etherification ) could be adapted for synthesizing the target compound by substituting methanol with hydrogen peroxide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.